Naphthalene, 2-ethyl-1-methyl-
Description
Naphthalene, 2-ethyl-1-methyl- (IUPAC name: 1-methyl-2-ethylnaphthalene) is a substituted naphthalene derivative featuring a methyl group at the 1-position and an ethyl group at the 2-position of the naphthalene ring. Substituted naphthalenes are critical in organic electronics, material science, and industrial applications due to their aromaticity and tunable electronic properties .
Properties
CAS No. |
25607-16-3 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-ethyl-1-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h4-9H,3H2,1-2H3 |
InChI Key |
UJCIERMQHAXPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 2-ethyl-1-methyl-, can be achieved through several methods. One common approach involves the alkylation of naphthalene using ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of naphthalene, 2-ethyl-1-methyl-, often involves the catalytic hydrogenation of naphthalene derivatives. This process utilizes high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to selectively hydrogenate the naphthalene ring and introduce the ethyl and methyl groups. The resulting product is then separated and purified using distillation techniques.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at both aromatic and alkyl groups under specific conditions:
Aromatic Ring Oxidation
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| KMnO₄ (acidic, 80°C) | 2-Ethyl-1-methylnaphthoquinone | Dominant oxidation at electron-rich positions |
| CrO₃/H₂SO₄ (0°C) | Hydroxylated derivatives | Selective for less hindered positions |
Alkyl Group Oxidation
| Reagent/Conditions | Product Formed | Notes |
|---|---|---|
| O₂/Cobalt catalyst (150°C) | 2-Naphthoic acid derivatives | Ethyl group converts to -COOH |
Mechanism : Cytochrome P450 enzymes mediate metabolic oxidation in biological systems, forming reactive epoxides or dihydrodiols linked to cytotoxic effects .
Electrophilic Aromatic Substitution
The ethyl and methyl groups direct incoming electrophiles to positions 5 and 8 (Figure 1):
Nitration
| Nitrating Agent | Major Product | Yield/Selectivity |
|---|---|---|
| HNO₃/H₂SO₄ (50°C) | 5-Nitro-2-ethyl-1-methylnaphthalene | 75% yield, para to methyl group |
Sulfonation
| Conditions | Product | Application |
|---|---|---|
| H₂SO₄ (100°C) | 8-Sulfo-2-ethyl-1-methylnaphthalene | Intermediate for dye synthesis |
Steric Effects : The ethyl group at position 2 reduces reactivity at adjacent positions, favoring substitutions at distal sites .
Hydrogenation and Reduction
Catalytic hydrogenation selectively saturates one aromatic ring:
| Catalyst/Conditions | Product | Selectivity Notes |
|---|---|---|
| H₂/Pd-C (25°C, 1 atm) | 1-Methyl-2-ethyltetralin | Partial saturation (1 ring) |
| H₂/Raney Ni (100°C, 5 atm) | Decalin derivative | Full saturation (both rings) |
Thermodynamic Control : The tetralin intermediate is stabilized by conjugation with the remaining aromatic ring .
Cross-Coupling Reactions
Recent advances enable functionalization via metal-catalyzed couplings:
Heck Reaction
| Substrate/Conditions | Product | Yield |
|---|---|---|
| Ethyl acrylate/Pd(OAc)₂ | 2-Ethyl-1-methylnaphthyl acrylate | 67–76% yield (trans-selectivity) |
Mechanism : Oxidative addition of the naphthalene C–H bond to palladium precedes alkene insertion .
Environmental Degradation
| Process | Products | Half-Life (Environmental) |
|---|---|---|
| Photolysis (UV/sunlight) | 1-Naphthol/2-Naphthol | <24 hours in air |
| Microbial oxidation | Dihydrodiol metabolites | Weeks in soil/water |
Scientific Research Applications
Naphthalene, 2-ethyl-1-methyl-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene, 2-ethyl-1-methyl-, involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in various biological effects, including cytotoxicity and modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents on the naphthalene ring significantly influence molecular weight, solubility, thermal stability, and intermolecular interactions. Below is a comparative analysis of key properties:
Table 1: Physical Properties of Selected Substituted Naphthalenes
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | π-π Stacking Distance (Å) |
|---|---|---|---|---|---|
| Naphthalene, 2-ethyl-1-methyl- (hypothetical) | C₁₃H₁₄ | 170.25 | Data needed | Data needed | Data needed |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | -30.5 | 244.6 | N/A |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 34.6 | 241.1 | N/A |
| 2-Isopropylnaphthalene | C₁₃H₁₄ | 170.25 | Not reported | Not reported | N/A |
| CF₃-NDI (chlorinated NDI) | C₁₄H₆Cl₂F₃N₂O₄ | 429.13 | 323.5 | Decomposes | 3.277–3.395 |
Key Observations :
- Substituent Effects: The ethyl and methyl groups in 2-ethyl-1-methylnaphthalene likely increase hydrophobicity compared to mono-substituted derivatives like 1-methylnaphthalene. This could reduce aqueous solubility and enhance lipid affinity, impacting environmental persistence .
- Thermal Stability : Chlorinated naphthalene diimides (NDIs) like CF₃-NDI exhibit high thermal stability (melting point >300°C) due to strong halogen bonding and π-π interactions . In contrast, alkyl-substituted naphthalenes generally have lower melting points (e.g., 2-methylnaphthalene melts at 34.6°C), suggesting weaker intermolecular forces .
- Crystal Packing : NDIs with fluorinated side chains (e.g., CF₃-NDI) display controlled π-π stacking distances (3.277–3.395 Å), critical for charge transport in organic semiconductors. Alkyl-substituted naphthalenes may exhibit less ordered packing due to steric hindrance from branched groups .
Toxicological Profiles
Toxicological data for methyl- and ethyl-substituted naphthalenes highlight route-specific health effects:
Table 2: Comparative Toxicity of Substituted Naphthalenes
| Compound | Key Health Effects (Animal/Human Studies) | Primary Exposure Routes |
|---|---|---|
| Naphthalene | Hemolytic anemia, cataracts, respiratory toxicity | Inhalation, oral |
| 1-Methylnaphthalene | Liver hypertrophy, pulmonary inflammation | Inhalation, dermal |
| 2-Methylnaphthalene | Renal tubular necrosis, ocular irritation | Oral, inhalation |
| 2-Ethyl-1-methylnaphthalene (predicted) | Likely hepatotoxic and neurotoxic (based on alkyl substitution) | Inhalation, oral |
Key Observations :
- Metabolism: Methyl- and ethyl-substituted naphthalenes are metabolized via cytochrome P450 enzymes into epoxides and dihydrodiols, which mediate toxicity.
- Epidemiological Data: 1- and 2-methylnaphthalene exposure is linked to respiratory and hepatic effects in occupational settings . No direct data exist for 2-ethyl-1-methylnaphthalene, but its structural similarity suggests analogous risks requiring further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
